molecular formula C10H8N2O3 B181799 4-(2-Cyano-acetylamino)-benzoic acid CAS No. 31557-87-6

4-(2-Cyano-acetylamino)-benzoic acid

Cat. No.: B181799
CAS No.: 31557-87-6
M. Wt: 204.18 g/mol
InChI Key: FKEVVYBTPHMLAT-UHFFFAOYSA-N
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Description

4-(2-Cyano-acetylamino)-benzoic acid is a chemical compound that is not widely documented. It is likely to be a derivative of cyanoacetic acid, which is a versatile intermediate in the preparation of chemicals . Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline and is a building block for many drugs .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Reagent for Novel Derivatives Synthesis : OxymaPure/DIC has been demonstrated as an effective reagent for synthesizing a series of α-ketoamide derivatives related to 4-(2-Cyano-acetylamino)-benzoic acid, showing superiority in yield and purity over traditional methods. These compounds were obtained through N-acylisatin ring opening, highlighting their potential in diverse chemical syntheses (El‐Faham et al., 2013).

Drug Discovery and Molecular Docking

  • Anticancer Potential : Quantum computational and spectroscopic investigations alongside molecular docking studies have identified the anticancer activity of 4-Acetylamino-benzoic acid methyl ester (4ABCME), a derivative of this compound. These studies suggest its potential as a prospective anticancer drug, highlighting the importance of structural analysis and computational chemistry in drug discovery (Rahuman et al., 2020).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors for Carbon Steel : Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies suggest that such compounds can significantly reduce corrosion rates, potentially offering a new class of corrosion inhibitors with improved performance and environmental compatibility (Fouda et al., 2008).

Synthesis of Monomers for Polybenzimidazoles

  • Polybenzimidazole Monomers : New AB-type monomers for polybenzimidazoles have been synthesized using derivatives of this compound, indicating the utility of these compounds in creating high-performance polymers. These materials are significant for their potential applications in advanced technologies, including fuel cells and high-temperature polymers (Begunov et al., 2015).

Anion Recognition for Sensing Applications

  • Anion Recognition and Sensing : 4-(N,N-Dimethylamino)benzoic acid, a related compound, has shown high selectivity and affinity for divalent anions such as HPO4^2- and SO4^2-. This property is essential for the development of new sensors and diagnostic tools, demonstrating the potential of this compound derivatives in analytical chemistry (Hou & Kobiro, 2006).

Properties

IUPAC Name

4-[(2-cyanoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEVVYBTPHMLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357656
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-87-6
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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